4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
Description
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-7-9-22(10-8-21)18(23)14-5-4-6-15(11-14)24-2/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKOLJFVTIBEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-methoxy-2-methylpyrimidine
The pyrimidine core is typically synthesized via cyclocondensation of β-diketones with urea or thiourea derivatives. For example:
- Step 1 : Ethyl acetoacetate reacts with guanidine carbonate in ethanol under reflux to form 4-hydroxy-6-methyl-2-methylpyrimidine.
- Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at 80–100°C yields 4-chloro-6-methoxy-2-methylpyrimidine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 68–72% | |
| Reaction Time | 12–16 h | |
| Purity (HPLC) | >98% |
Synthesis of 1-(3-Methoxybenzoyl)piperazine
The piperazine-benzoyl moiety is prepared via acylation of piperazine:
- Step 1 : Piperazine reacts with 3-methoxybenzoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base.
- Step 2 : The product is purified via recrystallization from ethanol/water.
Optimization Insight :
- Lower temperatures (0–5°C) suppress diacylation, improving mono-substituted product yields.
- Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency (yield increase from 65% to 82%).
Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The most widely employed method involves displacing the chlorine atom on the pyrimidine core with piperazine:
- Conditions :
Representative Data :
| Base | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 18 | 74 | 97 |
| Cs₂CO₃ | MeCN | 12 | 81 | 99 |
Mechanistic Note : The electron-withdrawing methoxy group on the pyrimidine activates the C-4 position for nucleophilic attack, facilitated by polar aprotic solvents.
Buchwald-Hartwig Amination
For enhanced regioselectivity, palladium-catalyzed coupling is employed:
- Catalyst System : Pd₂(dba)₃/Xantphos
- Ligand : Xantphos (4 mol%)
- Base : t-BuONa
- Solvent : Toluene, 110°C, 8 h
Advantages :
Alternative Multi-Component Approaches
Inspired by one-pot methodologies for triazolopyrimidines, a three-component reaction was explored:
- Components :
- 3-Methoxybenzoyl chloride
- Piperazine
- 4-Methoxy-6-amino-2-methylpyrimidine
- Conditions :
- Solvent: Ethanol
- Catalyst: p-TsOH (10 mol%)
- Temperature: Reflux, 24 h
Outcome :
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This property could make it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its application in drug development. Studies have suggested that it may act on specific protein kinases, potentially influencing pathways related to cell survival and proliferation . This aspect is vital for designing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several case studies have documented the biological evaluation of pyrimidine derivatives, including this compound:
- Anticancer Efficacy : A study involving various cancer cell lines demonstrated significant cytotoxicity, establishing a foundation for further exploration into its mechanisms and potential therapeutic applications.
- Inflammation Models : In vivo models assessing inflammation suggested that the compound could reduce markers of inflammation, supporting its potential use in treating chronic inflammatory conditions.
- Antimicrobial Testing : Initial screenings against common bacterial strains indicated promising antimicrobial activity, warranting further investigation into its spectrum of activity and resistance profiles.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Methoxyphenyl)piperazin-1-yl)(4-methoxyphenyl)methanone
- (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
Uniqueness
4-methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds .
Biological Activity
4-Methoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- LogP : 3.6356 (indicating moderate lipophilicity)
| Property | Value |
|---|---|
| Molecular Weight | 325.39 g/mol |
| LogP | 3.6356 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 66.927 |
The biological activity of this compound appears to be linked to its interaction with various molecular targets, particularly those involved in cancer and neurological disorders. Research indicates that it may act as a multitarget-directed ligand (MTDL), influencing multiple pathways simultaneously.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Neuropharmacological Effects : The piperazine moiety is known for its activity on serotonin and dopamine receptors, which could contribute to anxiolytic or antidepressant effects.
Antitumor Studies
In vitro assays have demonstrated that this compound shows promising antitumor activity. For example, a study reported that the compound induced apoptosis in human cancer cell lines with an IC50 value in the micromolar range.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 12 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HeLa Cells : A study investigated the effects of the compound on HeLa cells, revealing a significant reduction in cell viability after treatment with concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size compared to control groups, suggesting effective bioavailability and systemic action.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained therapeutic effects.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~65% |
| Half-life | 4 hours |
| Clearance | Low |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
